4-[(E)-{[(5-Bromopyridin-3-YL)formamido]imino}methyl]-2-ethoxyphenyl 4-bromobenzoate
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Overview
Description
4-[(E)-{[(5-Bromopyridin-3-YL)formamido]imino}methyl]-2-ethoxyphenyl 4-bromobenzoate is a complex organic compound that features a combination of bromopyridine and bromobenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(5-Bromopyridin-3-YL)formamido]imino}methyl]-2-ethoxyphenyl 4-bromobenzoate typically involves multiple steps. The starting materials include 5-bromopyridine and 4-bromobenzoic acid. The synthetic route may involve the following steps:
Formation of the formamido intermediate: 5-bromopyridine is reacted with formamide under specific conditions to form the formamido intermediate.
Condensation reaction: The formamido intermediate is then subjected to a condensation reaction with 2-ethoxyphenyl 4-bromobenzoate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(5-Bromopyridin-3-YL)formamido]imino}methyl]-2-ethoxyphenyl 4-bromobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
4-[(E)-{[(5-Bromopyridin-3-YL)formamido]imino}methyl]-2-ethoxyphenyl 4-bromobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(5-Bromopyridin-3-YL)formamido]imino}methyl]-2-ethoxyphenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: A simpler compound that serves as a building block for more complex molecules.
4-Bromobenzoic acid: Another building block used in the synthesis of various organic compounds.
Pyrimidine-based thiourea compounds: These compounds have similar structural features and are used in medicinal chemistry for their biological activities.
Uniqueness
4-[(E)-{[(5-Bromopyridin-3-YL)formamido]imino}methyl]-2-ethoxyphenyl 4-bromobenzoate is unique due to its combination of bromopyridine and bromobenzoate moieties, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C22H17Br2N3O4 |
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Molecular Weight |
547.2 g/mol |
IUPAC Name |
[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C22H17Br2N3O4/c1-2-30-20-9-14(11-26-27-21(28)16-10-18(24)13-25-12-16)3-8-19(20)31-22(29)15-4-6-17(23)7-5-15/h3-13H,2H2,1H3,(H,27,28)/b26-11+ |
InChI Key |
LXMYDYIJKITAMP-KBKYJPHKSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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